molecular formula C25H25N3O2 B11058547 1-Amino-4-[(4-methylphenyl)amino]-2-[(2-methylpropyl)amino]anthracene-9,10-dione

1-Amino-4-[(4-methylphenyl)amino]-2-[(2-methylpropyl)amino]anthracene-9,10-dione

Cat. No.: B11058547
M. Wt: 399.5 g/mol
InChI Key: RJUSRRPSXLEWOK-UHFFFAOYSA-N
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Description

1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and vibrant colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo various substitution reactions to introduce the amino and toluidino groups. Common reagents used in these reactions include amines, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The amino and toluidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-AMINO-2-(METHYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE
  • 1-AMINO-2-(ETHYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE

Uniqueness

1-AMINO-2-(ISOBUTYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isobutylamino group may influence its reactivity and interactions with molecular targets.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-amino-4-(4-methylanilino)-2-(2-methylpropylamino)anthracene-9,10-dione

InChI

InChI=1S/C25H25N3O2/c1-14(2)13-27-20-12-19(28-16-10-8-15(3)9-11-16)21-22(23(20)26)25(30)18-7-5-4-6-17(18)24(21)29/h4-12,14,27-28H,13,26H2,1-3H3

InChI Key

RJUSRRPSXLEWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCC(C)C

Origin of Product

United States

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